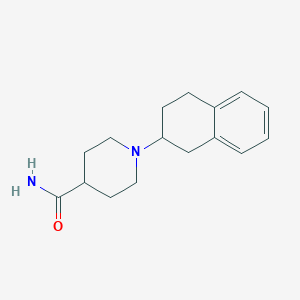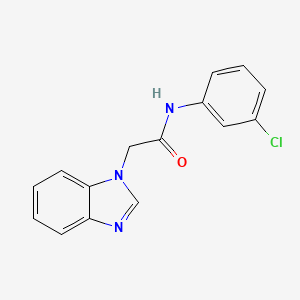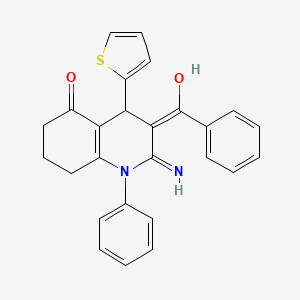
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide, also known as TAN-67, is a synthetic compound that has been extensively researched for its potential use in the treatment of addiction and pain. TAN-67 is a kappa opioid receptor agonist, which means it binds to and activates the kappa opioid receptor in the brain. This receptor is involved in the regulation of pain, mood, and addiction, making TAN-67 a promising candidate for the development of new treatments for these conditions.
Mecanismo De Acción
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide acts as a kappa opioid receptor agonist, which means it binds to and activates the kappa opioid receptor in the brain. Activation of this receptor can produce a variety of effects, including analgesia, sedation, and dysphoria. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has a high affinity for the kappa opioid receptor, which allows it to produce potent effects at low doses.
Biochemical and Physiological Effects:
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide produces a variety of biochemical and physiological effects in the body. It has been shown to decrease dopamine release in the brain, which may contribute to its ability to reduce the rewarding effects of drugs of abuse. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide also activates the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress. This activation can lead to increased levels of stress hormones, such as cortisol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide in lab experiments is its high affinity for the kappa opioid receptor, which allows for potent effects at low doses. However, 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide is a synthetic compound that requires specialized knowledge and equipment for its synthesis and handling. Additionally, 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has not been extensively studied in humans, so its safety and efficacy in a clinical setting are not yet fully understood.
Direcciones Futuras
There are several potential future directions for research on 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide. One area of interest is the development of new treatments for addiction and pain based on the kappa opioid receptor system. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide may also be useful in the study of the neurobiology of addiction and pain. Further studies are needed to fully understand the safety and efficacy of 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide in humans, as well as its potential for use in clinical settings.
Métodos De Síntesis
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the condensation of 1,2,3,4-tetrahydronaphthalene with piperidinecarboxylic acid, followed by a series of chemical reactions to form the final product. The synthesis of 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide is complex and requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has been the subject of numerous scientific studies investigating its potential use as a treatment for addiction and pain. In animal studies, 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, and to decrease withdrawal symptoms in opioid-dependent animals. 1-(1,2,3,4-tetrahydro-2-naphthalenyl)-4-piperidinecarboxamide has also been shown to have analgesic effects in animal models of pain.
Propiedades
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c17-16(19)13-7-9-18(10-8-13)15-6-5-12-3-1-2-4-14(12)11-15/h1-4,13,15H,5-11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZDIBHBQBPEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-isopropyl-3-methyl-N-1,3,4-thiadiazol-2-ylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6059578.png)

![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-3-(4-pyridinyl)propanamide](/img/structure/B6059593.png)
![2-isopropoxyethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B6059594.png)
![2-(3,4-dimethoxyphenyl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6059614.png)
![3-{[3-(2-hydroxyethyl)-4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B6059619.png)
![methyl 2-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]carbonyl}benzoate](/img/structure/B6059628.png)
![6-{[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]amino}-2-methyl-2-heptanol](/img/structure/B6059631.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)methyl]phenyl}acetamide](/img/structure/B6059636.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6059642.png)



![1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)